molecular formula C21H20N6O5S B2646920 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 852049-09-3

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2646920
CAS RN: 852049-09-3
M. Wt: 468.49
InChI Key: TWVNNBJZNZIURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N6O5S and its molecular weight is 468.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Development Compounds with complex molecular structures, including triazoles and pyrimidines, play a crucial role in the development of new pharmaceuticals. For example, certain triazole and pyrimidine derivatives have been studied for their potential as nonsteroidal anti-inflammatory agents, demonstrating the importance of these core structures in medicinal chemistry research (Annunziato & di Renzo, 1993). This indicates that the compound may have potential applications in the development of new therapeutic agents, particularly in areas where inflammation is a key pathological factor.

Pharmacokinetics and Drug Metabolism Understanding the metabolism and pharmacokinetics of novel compounds is fundamental to drug development. Research on similar compounds, such as the study of acetaminophen metabolism, highlights the importance of identifying metabolic pathways and the impact of genetic variability on drug processing within the human body (Mrochek et al., 1974). Investigations into the pharmacokinetics of similar compounds can provide valuable insights into the safety, efficacy, and dosing requirements of new drugs.

Antibacterial and Antimicrobial Activity The antibacterial and antimicrobial properties of novel compounds are of significant interest in addressing the growing challenge of antibiotic resistance. Studies on combinations of sulfamoxole and trimethoprim, for instance, reveal the potential for developing new treatments for bacterial infections (Etzel et al., 1976). Research into the antimicrobial activity of the specified compound could uncover new therapeutic options for infectious diseases.

Environmental and Occupational Health Compounds with specific chemical structures may also be studied for their environmental or occupational health impacts. For example, the investigation of new-onset asthma associated with exposure to certain chemical compounds in the workplace highlights the importance of understanding the health implications of chemical exposure (Hnizdo et al., 2004). Research into the environmental and health safety profiles of novel compounds is crucial for ensuring their safe use and handling.

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5S/c1-31-15-5-2-4-14(10-15)27-17(8-13-9-18(28)24-20(30)23-13)25-26-21(27)33-12-19(29)22-11-16-6-3-7-32-16/h2-7,9-10H,8,11-12H2,1H3,(H,22,29)(H2,23,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVNNBJZNZIURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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